2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Physicochemical Profiling Drug-like Property Optimization Solubility Enhancement

2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1565404-86-5), also named 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid, is a heterocyclic building block (C₇H₅N₃O₃, MW 179.13 g/mol) belonging to the imidazo[4,5-b]pyridine class. It features a 2-hydroxy/2-oxo tautomeric functionality and a carboxylic acid at the 7-position, making it a versatile small molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C7H5N3O3
Molecular Weight 179.135
CAS No. 1565404-86-5
Cat. No. B2892444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
CAS1565404-86-5
Molecular FormulaC7H5N3O3
Molecular Weight179.135
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)O)NC(=O)N2
InChIInChI=1S/C7H5N3O3/c11-6(12)3-1-2-8-5-4(3)9-7(13)10-5/h1-2H,(H,11,12)(H2,8,9,10,13)
InChIKeyGHJRWWNBBBLJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid (CAS 1565404-86-5): Core Scaffold Identity for Procurement Decisions


2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 1565404-86-5), also named 2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid, is a heterocyclic building block (C₇H₅N₃O₃, MW 179.13 g/mol) belonging to the imidazo[4,5-b]pyridine class . It features a 2-hydroxy/2-oxo tautomeric functionality and a carboxylic acid at the 7-position, making it a versatile small molecule scaffold for medicinal chemistry and chemical biology applications . The compound is commercially available as a research chemical with typical purity specifications of 95%+ .

Why Generic Imidazo[4,5-b]pyridine-7-carboxylic Acids Cannot Replace 2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid in Research Procurement


Interchanging imidazo[4,5-b]pyridine-7-carboxylic acid derivatives without considering the specific substitution pattern at the 2-position introduces uncontrolled variables in both physicochemical properties and downstream synthetic utility. The 2-hydroxy/2-oxo group fundamentally alters the hydrogen-bond donor/acceptor profile (3 H-donors, 3 H-acceptors) and the tautomeric equilibrium compared to 2-unsubstituted or 2-methyl analogs, directly impacting molecular recognition, solubility, and reactivity in coupling reactions . Furthermore, the predicted acid dissociation constant (pKa ~1.63) and the topological polar surface area (TPSA 98.84 Ų) of this specific scaffold dictate its ionization state and passive permeability in biological assays, parameters that cannot be replicated by close analogs with different 2-position substituents . Substituting with a 2-methyl or 6-bromo analog would yield a chemically distinct entity with divergent LogP, steric bulk, and electronic character, invalidating SAR continuity and compromising experimental reproducibility .

Quantitative Differentiation Evidence: 2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid Versus In-Class Analogs


Enhanced Hydrophilicity: LogP Reduction of ~0.7 vs. 3H-Imidazo[4,5-b]pyridine-7-carboxylic Acid

The target compound exhibits a predicted LogP of -0.0506, indicating near-zero lipophilicity . In contrast, the unsubstituted parent scaffold, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 78316-08-2), carries a LogP of approximately 0.66–0.83 . This represents a LogP reduction of roughly 0.7–0.9 log units, translating to an estimated ~5- to 8-fold shift in the octanol-water partition coefficient favoring aqueous solubility for the 2-hydroxy derivative.

Physicochemical Profiling Drug-like Property Optimization Solubility Enhancement

Increased Hydrogen-Bond Donor Count: 3 H-Donors vs. 2 H-Donors for the 2-Methyl Analog

The 2-hydroxy/2-oxo substituent contributes an additional hydrogen-bond donor (N-H or O-H) relative to the 2-methyl analog. The target compound records 3 hydrogen-bond donors based on its tautomeric structure , whereas 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS 115951-61-6, C₈H₇N₃O₂) contains only 2 hydrogen-bond donors, as the methyl group cannot act as a donor . This difference is critical for target engagement in biological systems where hydrogen-bond networks dictate binding affinity and specificity.

Molecular Recognition Structure-Based Design Hydrogen-Bonding Capacity

Lower Molecular Weight Advantage: 179.13 g/mol vs. 242.03 g/mol for 6-Bromo Analog

With a molecular weight of 179.13 g/mol, the target compound adheres to fragment-like physicochemical space far better than the 6-bromo-1H-imidazo[4,5-b]pyridine-7-carboxylic acid analog (C₇H₄BrN₃O₂, MW 242.03 g/mol) . This represents a 26% reduction in molecular weight, placing the 2-hydroxy compound well below the 250 Da threshold preferred for fragment-based screening libraries, whereas the 6-bromo analog exceeds the typical fragment limit and occupies a larger chemical space more suited to lead optimization.

Lead-Like Properties Fragment-Based Drug Discovery Molecular Weight Optimization

Distinct Tautomeric Equilibrium Enabling Regioselective Derivatization vs. 2-Methyl-Locked Scaffolds

The 2-hydroxy/2-oxo group exists in a dynamic tautomeric equilibrium (2-hydroxy ⇌ 2-oxo form), a well-established phenomenon for imidazo[4,5-b]pyridines bearing a hydroxyl group at the 2-position [1]. This tautomerism provides two chemically distinct nucleophilic/electrophilic centers accessible for orthogonal derivatization strategies (O-alkylation of the hydroxy form vs. N-alkylation of the oxo form). In contrast, the 2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid scaffold lacks this ambident reactivity, as the methyl group is chemically inert under standard derivatization conditions . This represents a functional differentiation rather than a purely numerical one, but it directly translates into synthetic versatility advantages—fewer synthetic steps are needed to access diverse chemotypes from the same starting scaffold.

Tautomerism Regioselective Synthesis Scaffold Diversification

Optimal Application Domains for 2-Hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid Based on Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

The compound's low molecular weight (179.13 g/mol) and favorable LogP (-0.05) place it firmly within fragment space . In FBDD campaigns, library members are typically screened at high concentrations, where aqueous solubility directly impacts assay reliability. The 2-hydroxy derivative's predicted low lipophilicity, relative to the parent 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (LogP 0.66–0.83), reduces the risk of compound aggregation and non-specific binding at screening concentrations, making it a higher-quality fragment for SPR, NMR, and DSF-based primary screens [1].

Kinase Hinge-Binder Scaffold Optimization

Imidazo[4,5-b]pyridines are privileged scaffolds for ATP-competitive kinase inhibitors, where the 1-position N and 3-position N (or NH) typically engage the kinase hinge region via hydrogen bonds . The target compound's additional hydrogen-bond donor at the 2-position (3 donors total) enables an expanded hydrogen-bond network with the hinge backbone or catalytic lysine, a feature absent in 2-methyl analogs (2 donors). This makes the 2-hydroxy derivative a strategically valuable core for designing type I kinase inhibitors targeting kinases with deep hinge pockets, such as TAM family kinases (Tyro3, Axl, Mer), where imidazo[4,5-b]pyridines have shown potent activity [1].

Parallel Library Synthesis via Regioselective Derivatization

The tautomeric equilibrium between the 2-hydroxy and 2-oxo forms (established for imidazo[4,5-b]pyridines by Yutilov et al., 1971 ) provides a built-in diversification point. By simply modulating reaction conditions (base and electrophile choice), medicinal chemists can selectively O-alkylate the hydroxyl tautomer or N-alkylate the oxo tautomer, generating two distinct chemotypes from a single scaffold without the need for protecting group strategies. This dual-reactivity advantage is absent in 2-methyl or 2-unsubstituted analogs, where only N-alkylation is viable. Procurement of this scaffold therefore maximizes the chemical space accessible per gram of starting material purchased, offering superior return on investment for library production groups [1].

Solubility-Driven Lead Optimization Starting Point

For programs targeting poorly soluble lead series, selecting a core scaffold with intrinsically low LogP (-0.05 predicted) offers a measurable head start in achieving developable physicochemical profiles . The 2-hydroxy derivative provides a 5- to 8-fold predicted increase in aqueous partitioning compared to the unsubstituted parent scaffold (LogP ~0.7), potentially reducing the number of solubilizing group introductions or formulation strategies required during lead optimization. This is particularly relevant for central nervous system (CNS) drug discovery, where low LogP and low TPSA (98.84 Ų) facilitate passive blood-brain barrier penetration while maintaining aqueous solubility for in vivo dosing [1].

Quote Request

Request a Quote for 2-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.